molecular formula C17H20O3 B3936388 1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene

1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene

Cat. No.: B3936388
M. Wt: 272.34 g/mol
InChI Key: GJXMPKSAGQOTLI-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene is an organic compound with the molecular formula C18H22O3 It is a derivative of benzene, featuring methoxy and phenoxy groups attached to an ethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene typically involves the reaction of 2,3-dimethylphenol with 2-(2-methoxyphenoxy)ethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-dimethylphenol is replaced by the ethoxy group of 2-(2-methoxyphenoxy)ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene
  • 1-[2-(2-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene
  • 1-[2-(2-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
  • 1-[2-(2-methoxyphenoxy)ethoxy]-2,6-dimethylbenzene

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of methoxy and phenoxy groups provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-13-7-6-10-15(14(13)2)19-11-12-20-17-9-5-4-8-16(17)18-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXMPKSAGQOTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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